CU-3
Overview
Description
Novel potent and selective diacylglycerol kinase alpha (DGKalpha) inhibitor, attenuating cancer cell proliferation and simultaneously enhancing immune responses including anti-cancer immunity
CU-3 is a novel potent and selective diacylglycerol kinase alpha (DGKalpha) inhibitor, attenuating cancer cell proliferation and simultaneously enhancing immune responses including anti-cancer immunity.
Mechanism of Action
Target of Action
Copper, which is a component of cu-3, is known to have a broad range of targets due to its ability to exist in oxidized and reduced states . This allows it to participate in redox and catalytic chemistry, making it a suitable cofactor for a diverse range of enzymes and molecules .
Mode of Action
The mode of action of this compound is multifaceted. The main mechanism of bactericidal activity is the generation of reactive oxygen species (ROS), which irreversibly damages membranes . Copper ions released from surfaces lead to RNA degradation and membrane disruption of enveloped viruses . For fungi, the mechanism involves the physical deterioration of the membrane and copper ion influx .
Biochemical Pathways
Copper ions incorporated by Ctr1/3 can be targeted to different pathways . In the cytosol, superoxide dismutase Sod1 is metalized and activated by Cu+ via its chaperone Ccs1 . This process has recently been elucidated by studies revealing that Sod1 and Ccs1 also reside in mitochondria and nuclei to scavenge free radicals .
Pharmacokinetics
The general processes of pharmacokinetics include liberation, absorption, distribution, metabolism, and excretion (ladme) . These processes describe how the drug moves throughout the body to achieve drug action .
Result of Action
The result of this compound action is a specific form of cell death, namely, cuproptosis, which is triggered by excessive levels of intracellular copper . Cuproptosis induces the aggregation of mitochondrial lipoylated proteins, and the loss of iron-sulfur cluster proteins .
Action Environment
The action environment of this compound is influenced by various factors. For instance, the growth of CuO nanowires, a component of this compound, is influenced by temperature and oxygen concentration . Moreover, the local coordination environment of this compound can affect its catalytic properties
Properties
IUPAC Name |
N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S3/c19-15-14(10-4-6-12-7-5-11-22-12)24-16(23)18(15)17-25(20,21)13-8-2-1-3-9-13/h1-11,17H/b6-4+,14-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUMXULORVBWLL-SPGDJUBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C(=CC=CC3=CC=CO3)SC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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